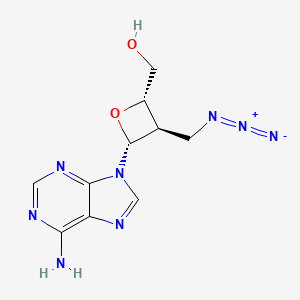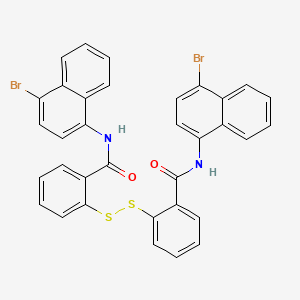
2,2'-Dithiobis(N-(4-bromonaphth-1-yl)benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiobis(N-(4-bromonaphth-1-yl)benzamide) is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a disulfide bond linking two benzamide groups, each substituted with a 4-bromonaphthyl moiety. The molecular formula of this compound is C34H22Br2N2O2S2, and it has a molecular weight of approximately 711.95 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(4-bromonaphth-1-yl)benzamide) typically involves the formation of the disulfide bond between two benzamide derivatives. One common synthetic route includes the reaction of 4-bromonaphthylamine with benzoyl chloride to form N-(4-bromonaphth-1-yl)benzamide. This intermediate is then subjected to oxidative coupling using reagents such as iodine or hydrogen peroxide to form the disulfide bond, resulting in the final product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-(4-bromonaphth-1-yl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The bromine atoms on the naphthyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted naphthyl derivatives.
Scientific Research Applications
2,2’-Dithiobis(N-(4-bromonaphth-1-yl)benzamide) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-(4-bromonaphth-1-yl)benzamide) is not fully understood. it is believed to interact with molecular targets through its disulfide bond and bromonaphthyl groups. These interactions may involve the modulation of enzyme activity or the disruption of cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar disulfide structure but with methyl groups instead of bromonaphthyl groups.
2,2’-Dithiobis(benzamide): Lacks the bromonaphthyl substitution, resulting in different chemical and biological properties.
Uniqueness
2,2’-Dithiobis(N-(4-bromonaphth-1-yl)benzamide) is unique due to the presence of bromonaphthyl groups, which confer distinct electronic and steric properties.
Properties
CAS No. |
98064-11-0 |
|---|---|
Molecular Formula |
C34H22Br2N2O2S2 |
Molecular Weight |
714.5 g/mol |
IUPAC Name |
N-(4-bromonaphthalen-1-yl)-2-[[2-[(4-bromonaphthalen-1-yl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H22Br2N2O2S2/c35-27-17-19-29(23-11-3-1-9-21(23)27)37-33(39)25-13-5-7-15-31(25)41-42-32-16-8-6-14-26(32)34(40)38-30-20-18-28(36)22-10-2-4-12-24(22)30/h1-20H,(H,37,39)(H,38,40) |
InChI Key |
AVYCPSPQAXDXRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=CC=C(C6=CC=CC=C65)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


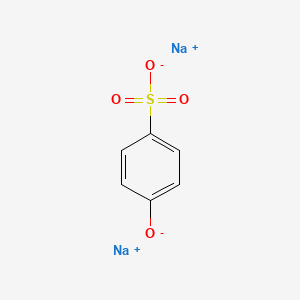
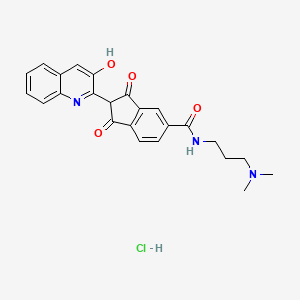


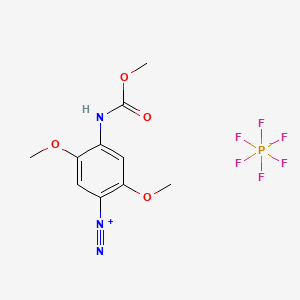
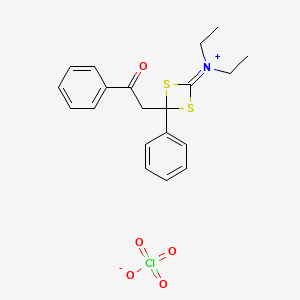

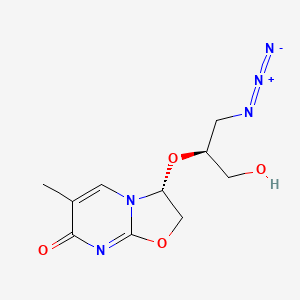
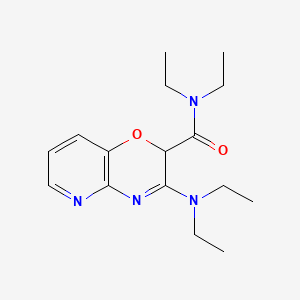
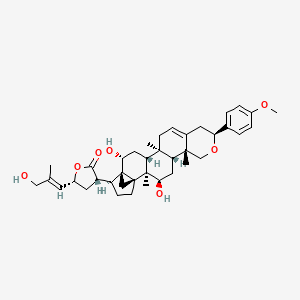

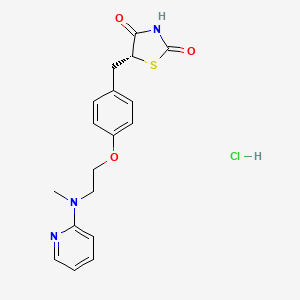
![[(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate](/img/structure/B15193993.png)
